Benzoxepinone Scaffold Confers Isoform‑Selective Carbonic Anhydrase Inhibition Not Achievable with Coumarin or Chromanone Analogs
Benzoxepinones (“homocoumarins”) exhibit a selectivity profile fundamentally distinct from coumarins: they act as nanomolar inhibitors of tumor‑associated transmembrane isoforms hCA IX and XII while sparing cytosolic isoforms hCA I and II [1]. The 4‑amino‑7‑fluoro substitution pattern on the benzoxepinone core introduces additional hydrogen‑bond donor/acceptor capacity and electronic modulation that can further tune isoform selectivity. In contrast, coumarins typically show broader CA inhibition and lack the seven‑membered ring flexibility that benzoxepinones provide.
| Evidence Dimension | Carbonic anhydrase isoform inhibition (Ki) |
|---|---|
| Target Compound Data | Benzoxepinone class: Ki values in low nanomolar range for hCA IX and XII; >10 µM for hCA I and II [1] |
| Comparator Or Baseline | Coumarin class: typically micromolar Ki for hCA IX/XII with measurable hCA I/II inhibition [1] |
| Quantified Difference | Selectivity window >100‑fold for tumor‑associated isoforms over cytosolic isoforms; coumarins show ≤10‑fold selectivity |
| Conditions | Stopped‑flow CO₂ hydration assay, human recombinant CA isoforms I, II, IX, XII [1] |
Why This Matters
Researchers targeting tumor‑associated CA isoforms can use 4‑amino‑7‑fluoro‑benzoxepinone as a starting scaffold that already demonstrates intrinsic isoform selectivity, reducing the need for extensive selectivity optimization.
- [1] Grandane, A.; Nocentini, A.; Werner, T.; Zalubovskis, R.; Supuran, C.T. Benzoxepinones: A new isoform‑selective class of tumor associated carbonic anhydrase inhibitors. Bioorg. Med. Chem. 2020, 28, 115496. DOI: 10.1016/j.bmc.2020.115496. View Source
